Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-
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Overview
Description
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. This reaction forms the benzothiazole ring through a cyclization process .
Industrial Production Methods
Industrial production of benzothiazolium derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency and yield of the production process. These methods offer advantages such as reduced reaction times, improved safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Another benzothiazole derivative with similar chemical properties.
3-Methylbenzothiazolium Iodide: A related compound with different anionic components.
Uniqueness
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
107110-44-1 |
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Molecular Formula |
C15H15N2S+ |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
3-methyl-2-[(1-methylpyridin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C15H15N2S/c1-16-9-7-12(8-10-16)11-15-17(2)13-5-3-4-6-14(13)18-15/h3-11H,1-2H3/q+1 |
InChI Key |
AZGHYNKGZARINK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)C |
Origin of Product |
United States |
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